tert-Butyl (2-cyanopyridin-4-yl)carbamate
Overview
Description
tert-Butyl (2-cyanopyridin-4-yl)carbamate is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . It is a solid compound that is typically stored under an inert atmosphere at temperatures between 2-8°C . This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
The synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate can be achieved through several methods. One common method involves the reaction of 2-cyanopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl (2-cyanopyridin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions: Reagents such as trifluoroacetic acid can be used to remove the tert-butyl group, while palladium-catalyzed reactions can facilitate cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (2-cyanopyridin-4-yl)carbamate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-cyanopyridin-4-yl)carbamate involves its interaction with specific molecular targets. For example, the compound can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis . The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
tert-Butyl (2-cyanopyridin-4-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: Similar in structure but lacks the cyanopyridinyl group.
tert-Butyl-N-methylcarbamate: Contains a methyl group instead of the cyanopyridinyl group.
Benzyl carbamate: Contains a benzyl group instead of the tert-butyl group.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
tert-butyl N-(2-cyanopyridin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-8-4-5-13-9(6-8)7-12/h4-6H,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEVUOJCWMRCND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629125 | |
Record name | tert-Butyl (2-cyanopyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262295-94-3 | |
Record name | tert-Butyl (2-cyanopyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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